molecular formula C22H16Cl4N2O2 B1192680 FabH-IN-44

FabH-IN-44

Cat. No.: B1192680
M. Wt: 482.182
InChI Key: WQPWWEANVVYMFD-NXMZODBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FabH-IN-44 is a small molecule inhibitor designed to target β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the bacterial type II fatty acid synthesis (FASII) pathway. FabH catalyzes the initial condensation reaction in fatty acid elongation, which is essential for bacterial cell membrane formation . As FabH is structurally distinct from mammalian fatty acid synthases and highly conserved among key bacterial pathogens, it represents a promising and selective target for the development of novel antibacterial agents . By inhibiting FabH, this compound disrupts the initiation of fatty acid biosynthesis, thereby halting the production of vital phospholipids and leading to a bacteriostatic or bactericidal effect. Research involving this compound can provide valuable insights into the FabH enzyme's mechanism and facilitate the exploration of new therapeutic strategies against multidrug-resistant bacteria, such as Staphylococcus aureus and Escherichia coli . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H16Cl4N2O2

Molecular Weight

482.182

IUPAC Name

3-(-(2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime

InChI

InChI=1S/C22H16Cl4N2O2/c23-19-6-4-17(21(25)9-19)13-29-27-11-15-2-1-3-16(8-15)12-28-30-14-18-5-7-20(24)10-22(18)26/h1-12H,13-14H2/b27-11+,28-12+

InChI Key

WQPWWEANVVYMFD-NXMZODBASA-N

SMILES

ClC1=CC=C(C(Cl)=C1)CO/N=C/C2=CC(/C=N/OCC3=CC=C(Cl)C=C3Cl)=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FabH-IN-44

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Fabh in 44

Methodologies for the De Novo Chemical Synthesis of FabH-IN-44

The de novo chemical synthesis of this compound (compound 44) primarily involves a condensation reaction to form its characteristic oxime linkages. fishersci.canih.gov This class of compounds, oxime derivatives, is generally synthesized by reacting O-benzylhydroxylamines with primary benzaldehydes or salicylaldehydes. nih.govresearchgate.net

Specifically, for this compound, which is chemically named 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime, its synthesis would involve the reaction of 3-formylbenzaldehyde with 2,4-dichlorobenzylhydroxylamine. Current time information in Bangalore, IN.nih.gov This nucleophilic addition reaction between hydroxylamine (B1172632) derivatives and carbonyl compounds (aldehydes or ketones) is a common method for producing oximes. researchgate.netnih.gov

The general reaction scheme for oxime formation is as follows:

R-CHO (Aldehyde) + R'-ONH2 (O-substituted hydroxylamine) → R-CH=N-OR' (Oxime) + H2O

In the case of this compound, the aldehyde component is 3-formylbenzaldehyde, and the O-substituted hydroxylamine is 2,4-dichlorobenzylhydroxylamine.

Exploration of Synthetic Pathways for this compound Analogues and Derivatives

The initial research on this compound reported the synthesis of 43 oxime derivatives, with 38 of these being novel compounds. nih.govresearchgate.net This highlights the systematic exploration of structural variations by modifying the O-benzylhydroxylamine and/or the aldehyde/salicylaldehyde precursors. This approach allows for the generation of a diverse set of analogues with potentially altered biological activities. nih.gov

Beyond these direct oxime analogues, broader derivatization strategies for FabH inhibitors have been explored, leading to various chemical classes:

Thiazole (B1198619) Derivatives: Studies have described the synthesis of thiazole derivatives containing benzamide (B126) groups as potent E. coli FabH inhibitors. bioregistry.io

Sulfonyl Urea (B33335) Derivatives: A series of sulfonyl urea derivatives incorporating various heterocyclic substituents have been synthesized and evaluated for their antimicrobial activity, with some showing promise as FabH inhibitors. researchgate.net

Chrysin (B1683763) Derivatives: Modified chrysin derivatives have been developed through structure-based design to target FabH, indicating another avenue for creating FabH inhibitors. nih.govsigmaaldrich.com

Natural Product Analogues: The total synthesis pathways of natural products like platensimycin (B21506) and platencin, which are known FabH inhibitors, have been investigated to produce their analogues. tandfonline.com

The introduction of an oxime group into a chemical backbone has been observed to significantly enhance the biological activity of various compounds, including antibacterial and cytotoxic properties. nih.govmdpi.com This chemical modification introduces new pharmacophoric features, such as hydrogen bond acceptors and donors, which can influence interactions with biological targets. nih.gov

Chemoinformatic Approaches to Guide Synthesis and Library Generation

Chemoinformatics plays a pivotal role in modern drug discovery, offering computational tools to guide the synthesis and generation of chemical libraries, thereby enhancing efficiency and reducing costs. nih.gov Key applications include:

Virtual Library Generation: Chemoinformatics enables researchers to generate virtual chemical libraries that are not limited to commercially available compounds. nih.govasm.org This process prioritizes diversity, desirable ADMET (absorption, distribution, metabolism, excretion, and toxicology) properties, and synthetic accessibility. nih.gov

Molecular Docking Simulations: These simulations are extensively used to predict the binding modes and affinities of potential inhibitors, including this compound, within the active site of the FabH enzyme. fishersci.caresearchgate.netresearchgate.netnih.govchemimpex.comasm.orgmdpi.comacs.org For instance, docking simulations were performed to determine the most probable binding conformation of compound 44 (this compound) in the E. coli FabH active site. nih.govresearchgate.net This computational insight guides the rational design of new compounds with improved inhibitory characteristics by identifying crucial interactions with amino acid residues. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Hologram Quantitative Structure-Activity Relationship (HQSAR): These methods develop predictive models that correlate chemical structure with biological activity. tandfonline.com QSAR and HQSAR studies provide valuable insights into which structural modifications are likely to enhance the inhibitory activity of FabH inhibitors, thereby guiding synthetic efforts and enabling the virtual screening of large compound libraries. tandfonline.com

Virtual Screening: This technique is employed to identify potential FabH inhibitors from vast chemical databases or in-house libraries of structural analogues. researchgate.netnih.gov For example, an in silico screen based on structural similarity to thiolactomycin (B1682310) successfully identified 1,2-dithiole-3-ones as potent FabH inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are utilized to analyze the dynamic stability of ligand-protein complexes and to elucidate detailed structural information, such as the dimer interface of FabH, which can be exploited for the design of allosteric inhibitors. acs.orgresearchgate.net

Purification and Characterization Techniques for Research-Grade this compound and its Derivatives

Achieving research-grade purity and accurate characterization of this compound and its derivatives is paramount for reliable biological evaluation and structural elucidation.

Purification Techniques: For small organic molecules like this compound and its oxime derivatives, several standard purification methodologies are employed:

Recrystallization: This is a common technique for purifying solid organic compounds, where the crude product is dissolved in a suitable solvent and then allowed to crystallize, yielding purer material. Recrystallization from solvents such as ethanol (B145695) has been reported for similar oxime derivatives. researchgate.net

Column Chromatography: Techniques like silica (B1680970) gel column chromatography are widely used to separate compounds based on their differential adsorption to a stationary phase. mdpi.comresearchgate.net

Preparative High-Performance Liquid Chromatography (prep-HPLC): For achieving high purity and for the large-scale isolation of compounds, preparative HPLC is a highly effective method. researchgate.net

Characterization Techniques: A combination of spectroscopic and analytical methods is typically used to confirm the identity, purity, and structural features of synthesized compounds:

Elemental Analysis: This technique determines the elemental composition of a compound, providing a crucial check against the theoretical molecular formula. researchgate.netresearchgate.netscielo.org.mx

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups within the molecule by measuring the absorption of infrared radiation. For oxime derivatives, the characteristic C=N stretch and O-H stretch can be observed. researchgate.netresearchgate.netmdpi.comresearchgate.netscielo.org.mxmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are indispensable for determining the complete molecular structure, including the connectivity of atoms and stereochemical aspects. researchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netscielo.org.mxmdpi.comresearchgate.neteuropa.eu In oxime derivatives, the ¹³C NMR spectrum can show a characteristic downfield shift for the carbon atom involved in the oxime moiety, while the ¹H NMR spectrum can confirm the presence of the =NOH group. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which is critical for confirming its identity. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for precise determination of the molecular formula. researchgate.netmdpi.comresearchgate.net

Data Tables

Table 1: Key Properties of this compound and its Precursors

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis (this compound)
This compound (FabH inhibitor 44)172966226C22H16Cl4N2O2482.2Target Compound
O-Benzylhydroxylamine hydrochloride102312C7H9NO·HCl159.6Precursor (general class)
3-Formylbenzaldehyde12077C8H6O2150.13Aldehyde Reactant
2,4-Dichlorobenzylhydroxylamine (as hydrochloride)139460-29-0C7H7Cl2NO·HCl228.5Hydroxylamine Reactant

Table 2: Research Findings on this compound Activity

CompoundTarget EnzymeOrganism (for FabH inhibition)IC50 (Inhibitory Concentration)MIC (Minimum Inhibitory Concentration)Reference
This compound (44)E. coli FabHE. coli1.7 mM3.13-6.25 μg mL⁻¹ (against various bacterial strains) fishersci.canih.govresearchgate.net

Molecular Mechanism of Action and Enzyme Kinetics of Fabh in 44

Enzymatic Inhibition Kinetics of FabH-IN-44 Against Diverse FabH Orthologues

The characterization of enzymatic inhibition kinetics is fundamental to elucidating the precise interactions between a chemical compound, such as this compound, and its target enzyme, FabH. This involves the determination of key quantitative parameters and the elucidation of the inhibition mechanism.

Determination of Half-Maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki) Values

The half-maximal inhibitory concentration (IC50) quantifies the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions asm.org. In contrast, the inhibition constant (Ki) is an intrinsic thermodynamic parameter that reflects the inhibitor's binding affinity for the enzyme, independent of substrate concentrations and other assay variables asm.org.

Despite this compound being identified as a FabH inhibitor [PubChem, 1], specific IC50 and Ki values for this compound against various FabH orthologues are not explicitly detailed in the publicly accessible scientific literature retrieved through the conducted searches. However, the methodologies for determining these values are well-established and routinely applied to other FabH inhibitors. For instance, studies on the 1,2-dithiole-3-one class of FabH inhibitors have reported distinct IC50 values across different bacterial orthologues. Specifically, 4,5-dichloro-1,2-dithiole-3-one demonstrated an IC50 of 2 µM against Escherichia coli FabH (ecFabH) and a more potent IC50 of 0.16 µM against Staphylococcus aureus FabH (saFabH) asm.orgasm.org. Another example, platencin, a dual inhibitor of FabF and FabH, showed IC50 values of 1.95 µg/ml for FabF and 3.91 µg/ml for FabH in S. aureus pnas.org. These values are typically derived from dose-response curves, where enzyme activity is measured across a range of inhibitor concentrations, and Ki values are subsequently calculated using appropriate kinetic models asm.org.

Impact of this compound on Substrate Binding and Turnover Rates

Specific data detailing the impact of this compound on the precise mechanisms of substrate binding and catalytic turnover rates within FabH are not available from the conducted searches. Generally, FabH catalyzes a two-step reaction: an initial transacylation of acetyl-CoA to form an enzyme-bound acetyl intermediate, followed by a decarboxylative Claisen condensation with malonyl-ACP uniprot.orgacs.orgasm.orgresearchgate.net. Inhibitors of FabH can interfere with this process by directly blocking the active site, thereby preventing substrate binding, or by inducing conformational changes that impair the enzyme's catalytic efficiency and turnover acs.orgasm.orgresearchgate.net. The highly conserved catalytic triad (B1167595) of FabH, comprising Cys, His, and Asn residues, is essential for its catalytic activity, and any interaction with these residues can directly influence the enzyme's ability to bind substrates and facilitate the condensation reaction asm.org.

Structural Basis of this compound Interaction with Target Enzyme

Understanding the atomic-level interactions between this compound and its target enzyme is crucial for rational drug design and optimization. This typically relies on advanced structural biology techniques.

Crystallographic Analysis of this compound/FabH Co-Crystal Complexes

No specific co-crystal structure of this compound bound to FabH has been identified in the performed literature searches. X-ray crystallography is a powerful technique that provides atomic-resolution three-dimensional structures of proteins and their complexes with ligands core.ac.ukrcsb.org. Co-crystal structures offer direct visual insights into the binding mode of an inhibitor, revealing critical interactions such as hydrogen bonds, hydrophobic contacts, and any induced conformational changes within the enzyme's active site or binding pocket core.ac.ukrcsb.org. Numerous crystal structures of FabH from various bacterial species have been determined, both in their apo (unbound) form and in complex with other inhibitors, providing a detailed understanding of the enzyme's active site architecture and its substrate specificity acs.orgcore.ac.ukrcsb.org. These studies consistently show that FabH typically functions as a homodimer, and its active site is often characterized by a narrow hydrophobic tunnel that accommodates the acyl-CoA substrate acs.orgcore.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Binding Site Characterization

No specific Nuclear Magnetic Resonance (NMR) spectroscopy data characterizing the binding of this compound to FabH has been found in the search results. NMR spectroscopy is a versatile solution-state technique used to investigate ligand-protein interactions, providing valuable information on binding affinities, kinetics, and the specific residues involved in the binding interface nih.govnih.govrsc.orgresearchgate.net. Commonly employed NMR techniques include Saturation Transfer Difference (STD) NMR and chemical shift perturbation (CSP) experiments rsc.org. STD-NMR allows for the identification of ligand protons that are in close proximity to the protein, thereby generating an "epitope map" that highlights the ligand's binding footprint rsc.org. CSP experiments, often utilizing isotopically labeled proteins (e.g., 15N-labeled), monitor changes in the chemical shifts of protein backbone or side-chain resonances upon ligand binding. These changes indicate residues that are directly involved in the binding interaction or undergo conformational adjustments upon ligand association nih.govresearchgate.net. Such NMR approaches are instrumental in characterizing the dynamic aspects of ligand-protein recognition and refining models derived from other structural methods nih.gov.

Computational Modeling and Molecular Dynamics Simulations of this compound Binding.

Molecular Docking Studies and Prediction of this compound Binding Poses and Affinities.

Molecular docking is a computational method used to predict the optimal binding poses of a ligand within a protein's active site and to estimate its binding affinity. wikipedia.orgbiorxiv.org This technique considers various factors contributing to the strength of protein-ligand interactions, such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects. biorxiv.org FabH has been extensively studied using molecular docking to identify potential inhibitors. acs.orgnih.govnih.govresearchgate.netresearchgate.netundip.ac.id For example, docking studies have predicted binding affinities for various FabH inhibitors, with some compounds showing strong interactions with the FabH receptor. nih.govundip.ac.id These studies often analyze the specific amino acid residues involved in intermolecular interactions within the binding pocket. undip.ac.idbiorxiv.org Although specific docking results for this compound were not detailed in the provided sources, the compound's identification as a FabH inhibitor suggests that molecular docking studies would be a standard approach to elucidate its preferred binding pose and estimate its affinity for FabH.

Analysis of Ligand-Induced Conformational Changes in FabH.

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational space of proteins and to analyze ligand-induced structural changes over time. acs.orguni-saarland.denih.govresearchgate.netescholarship.org FabH is known for its high flexibility, which can complicate the structure-based design of its inhibitors. nih.govresearchgate.net MD simulations have been employed to understand the conformational mobility of FabH, both in its unliganded (apo) state and when complexed with inhibitors. acs.orgnih.govresearchgate.net These simulations have revealed that significant conformational changes can occur in the active site and dimer interface of FabH, and that these changes are relevant for inhibitor binding and enzyme activity. acs.orguni-saarland.deresearchgate.net For instance, MD studies have shown that the dimer interface of FabH undergoes dynamic changes, and that inhibitors designed to lock FabH into a monomeric, less active state could be a viable strategy. acs.orguni-saarland.de While direct MD simulation results for this compound were not found, such studies would be critical for understanding how this compound binding influences the dynamic behavior and conformational landscape of the FabH enzyme.

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Energy Estimation.

Free energy perturbation (FEP) and other alchemical free energy calculations are rigorous, physics-based methods used to accurately estimate ligand-binding affinities. walshmedicalmedia.comcresset-group.comcore.ac.ukchemrxiv.orgsuez.edu.eguni-freiburg.de These techniques are considered among the most accurate computational approaches for predicting binding free energies, which is crucial for prioritizing compounds in drug discovery and lead optimization. cresset-group.comcore.ac.ukchemrxiv.orgsuez.edu.eg FEP calculations can predict both absolute binding free energies (the binding strength of a single ligand to a protein) and relative binding free energies (the difference in binding strength between two ligands). core.ac.ukchemrxiv.org They explicitly account for both enthalpy and entropy effects, including the conformational flexibility of the ligand and desolvation effects within the binding domain. suez.edu.eg While specific FEP calculations for this compound were not detailed in the provided search results, this method is widely applied in computational drug design to refine binding affinity predictions for various molecular systems, including enzyme-inhibitor complexes. walshmedicalmedia.combiorxiv.orgcresset-group.comcore.ac.ukchemrxiv.orgsuez.edu.eguni-freiburg.de Its application to this compound would provide highly accurate estimations of its binding strength to FabH, further guiding optimization efforts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Fabh in 44 Analogues

Rational Design Principles for FabH-IN-44 Derivatives Based on FabH Structure.

The rational design of FabH inhibitors, including compounds like this compound and its potential derivatives, is fundamentally guided by the detailed understanding of the FabH enzyme's three-dimensional structure and its catalytic mechanism. FabH functions as a homodimer, with its active site typically comprising a catalytic triad (B1167595) of cysteine, histidine, and asparagine residues (e.g., Cys112, His244, and Asn274 in E. coli FabH) mdpi.compkusz.edu.cnresearchgate.netnih.govrcsb.org. This active site is often accessed via a narrow hydrophobic tunnel rcsb.org.

Key principles in designing FabH inhibitors involve targeting this conserved active site to disrupt the enzyme's ability to catalyze the initial condensation reaction between acetyl-CoA and malonyl-acyl carrier protein (malonyl-ACP) mdpi.compkusz.edu.cnnih.govuniprot.org. Crystal structures of FabH, both in its apo form and in complex with ligands, have revealed critical insights into ligand binding interactions and conformational changes within the active site nih.govresearchgate.netrcsb.orgrcsb.org. For instance, the acetylation of Cys112 defines the primer binding pocket, and hydrogen-bonding networks involving His244 and Asn274 are crucial for the decarboxylation and condensation reactions rcsb.org.

The high flexibility of the FabH enzyme, particularly in its active site loops, presents both challenges and opportunities for structure-based design mdpi.comresearchgate.netresearchgate.netacs.org. Molecular dynamics (MD) simulations have been employed to explore this conformational space, providing information that can aid in the structure-based design of new FabH inhibitors, including those targeting the dimer interface researchgate.netacs.org. While specific rational design principles for this compound derivatives are not explicitly detailed in the provided search results, it is understood that its development, as a novel FabH inhibitor, would leverage these established structural insights into FabH's active site and catalytic mechanism to achieve potent binding and inhibition innovareacademics.inmdpi.compkusz.edu.cnnih.gov.

Systematic Chemical Modification and Functional Group Elucidation for Enhanced FabH Inhibitory Potency.

Systematic chemical modification and functional group elucidation are critical aspects of Structure-Activity Relationship (SAR) studies aimed at enhancing the inhibitory potency of compounds like this compound. While specific systematic modification studies for this compound itself are not extensively detailed in the provided literature, general SAR principles for FabH inhibitors highlight key structural features that influence activity.

For various FabH inhibitor series, modifications to different parts of the molecular scaffold have been explored to optimize potency and other properties mdpi.compkusz.edu.cnnih.govnih.govgardp.org. For example, in studies of undec-10-enehydrazide derivatives, QSAR and molecular docking revealed that a deeply inserted aliphatic side chain forms hydrophobic interactions with FabH, and the nitrogen atoms of the hydrazide moiety engage in hydrogen bonding with residues like Ala246 and Asn247 innovareacademics.inscite.ai. Substitutions on aromatic rings, such as methoxy (B1213986) groups, were found to form hydrogen bonds with water and Arg36 innovareacademics.inscite.ai.

Another example of SAR exploration involved furoxan-sulfonylhydrazone derivatives, where the presence of a methyl group was identified as an important structural feature for potency nih.gov. Similarly, studies on chrysin (B1683763) analogues as FabH inhibitors demonstrated that specific substitutions, such as a 5-hydroxy-2-phenyl-7-(2-(piperazin-1-yl)ethoxy)-4H-chromen-4-one moiety, led to potent antibacterial activity and favorable binding conformations within the E. coli FabH active site pkusz.edu.cn. These studies collectively emphasize that the strategic placement of functional groups, including halogens, alkyl chains, and hydrogen bond donors/acceptors, can significantly modulate FabH inhibitory potency by optimizing interactions within the enzyme's binding pocket mdpi.compkusz.edu.cnnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series.

Quantitative Structure-Activity Relationship (QSAR) modeling plays a significant role in predicting and understanding the biological activity of chemical compounds based on their molecular structures. For FabH inhibitors, QSAR studies have been conducted on diverse datasets to establish relationships between physicochemical properties and inhibitory activity innovareacademics.inpharmacophorejournal.comnih.govscite.ainih.govlokmanhekim.edu.trjbclinpharm.orgcreative-biolabs.com. These models aim to go beyond simply classifying compounds as active or inactive, instead predicting their level of biological activity or potency creative-biolabs.com.

While specific QSAR models explicitly named for a "this compound series" are not detailed in the provided search results, this compound, as a novel FabH inhibitor, would logically be a candidate for or included within such broader QSAR investigations. Studies on FabH inhibitors have utilized various QSAR methodologies, including Multiple Linear Regression (MLR) and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) pharmacophorejournal.comnih.govnih.gov. These models correlate parameters such as hydrophobicity, molar refractivity, aromaticity, and the presence of specific functional groups (e.g., hydroxyl groups or heteroatoms) with inhibitory activity nih.gov.

For instance, QSAR studies on benzoylaminobenzoic acid derivatives as FabH inhibitors revealed that increased hydrophobicity, molar refractivity, and aromaticity, along with the presence of an OH group, were conducive to enhanced activity nih.gov. Conversely, heteroatoms like N, O, or S at certain positions were found to decrease activity nih.gov. The predictive ability of these QSAR models is often validated using external test sets and statistical metrics such as R-squared (r²), cross-validation R-squared (q²), and Fischer statistics (F) pharmacophorejournal.comjbclinpharm.org. Such QSAR approaches, applied to FabH inhibitors, provide valuable insights for the rational design and optimization of new compounds, including those structurally related to this compound, by identifying key structural features that contribute to their inhibitory potency nih.govcreative-biolabs.com.

Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Optimization.

Ligand efficiency (LE) and lipophilic efficiency (LiPE), also known as ligand-lipophilicity efficiency (LLE), are crucial metrics in drug discovery and optimization, particularly during hit-to-lead and lead optimization phases nih.govcsmres.co.ukoptibrium.comresearchgate.netpharmafeatures.comgardp.orgresearchgate.net. These metrics provide a way to assess the quality of research compounds by linking potency with molecular size (for LE) or lipophilicity (for LiPE/LLE), aiming to identify compounds with optimal properties for further development nih.govoptibrium.compharmafeatures.comgardp.org.

Ligand Efficiency (LE): LE measures the binding affinity per heavy atom of a compound optibrium.compharmafeatures.com. It is calculated as pIC50 / HAC, where pIC50 is the negative logarithm of the IC50 (inhibitory concentration) and HAC is the heavy atom count optibrium.com. The principle behind LE is that smaller, more potent compounds are generally preferred as they tend to have better physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, reducing the risk of non-specific, off-target pharmacology pkusz.edu.cnoptibrium.compharmafeatures.com. Compounds with high LE values are considered more efficient in interacting with their target per unit of molecular weight pharmafeatures.com.

Lipophilic Efficiency (LiPE/LLE): LiPE evaluates the balance between a compound's lipophilicity and its biological activity pharmafeatures.comgardp.org. It is defined as pIC50 (or pEC50) minus the LogP (partition coefficient) or LogD (distribution coefficient) of the compound pkusz.edu.cnpharmafeatures.comgardp.orgacs.org. High potency is desirable, but excessive lipophilicity can lead to issues such as poor solubility, increased hepatic clearance, lack of selectivity, and non-specific toxicity pkusz.edu.cnpharmafeatures.comresearchgate.net. LiPE helps identify compounds that achieve high potency without incurring undue lipophilic burden, which is often associated with "molecular obesity" in drug candidates nih.gov. A high LiPE value suggests that the increase in potency is not merely due to increased lipophilicity but rather more specific interactions with the target nih.gov. Empirical evidence suggests that quality drug candidates often have a high LiPE (>6) pkusz.edu.cn.

Investigation of Conformational Flexibility and Tautomerism in Relation to FabH Binding.

The conformational flexibility of the FabH enzyme is a significant factor influencing inhibitor binding and has been a subject of investigation. Crystal structures of E. coli FabH, both in the presence and absence of ligands, have revealed considerable conformational changes in the active site, particularly involving the disordering of essential loops and movement of catalytic residues (e.g., Cys112 and His244) mdpi.comresearchgate.netrcsb.orgacs.org. This inherent flexibility can complicate the structure-based design of FabH inhibitors mdpi.comresearchgate.net. Molecular dynamics (MD) simulations have been utilized to explore the conformational space of FabH, comparing the flexibility of the unliganded protein with enzyme-inhibitor complexes mdpi.comresearchgate.netacs.org. These studies provide insights into how the enzyme's flexibility might be exploited or accommodated during inhibitor design researchgate.netacs.org.

For instance, the movement of catalytic residues and loops can cause active site conformational changes, and the proximity of compounds to the catalytic triad can indicate a potential mode of action for FabH inhibitors researchgate.net. The flexibility of residues within the substrate binding pocket, such as Phe299 in Bacillus subtilis FabHA (Phe304 in E. coli), has been proposed to influence substrate specificity and access to the catalytic triad nih.govgriffith.edu.au.

Regarding this compound specifically, detailed research findings on its conformational flexibility or tautomerism in relation to its binding to FabH are not explicitly available in the provided search results. However, given that this compound is a novel inhibitor of FabH innovareacademics.in, it is highly probable that its interaction with the flexible FabH active site would involve considerations of its own conformational adaptability and potential tautomeric forms. Such investigations are crucial for understanding the precise binding mode, optimizing interactions, and further enhancing inhibitory potency and selectivity. The dynamic nature of the FabH active site suggests that inhibitors like this compound would need to either induce favorable conformational changes or adapt to the enzyme's inherent flexibility to achieve effective binding researchgate.netresearchgate.netacs.orglokmanhekim.edu.tr.

Cellular and Biochemical Impact of Fabh in 44 in Microbial Systems Excluding Clinical Data

Evaluation of FabH-IN-44 on Bacterial Fatty Acid Biosynthesis Pathway Inhibition in vitro (e.g., metabolite profiling)

This compound functions by inhibiting the FabH enzyme, which catalyzes the initial condensation step in bacterial fatty acid synthesis. nih.govmdpi.comnih.gov This step involves the condensation of acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP) to form acetoacetyl-ACP, the foundational four-carbon intermediate for subsequent elongation cycles. mdpi.comnih.gov The inhibitory activity of this compound against Escherichia coli FabH has been quantified, showing an IC50 value of 1.7 mM. nih.gov The essentiality and widespread conservation of FabH across various bacterial pathogens underscore its significance as an antibacterial drug target. mdpi.comasm.org

Assessment of Acyl-ACP and Precursor Accumulation or Depletion

Inhibition of FabH by compounds like this compound is expected to disrupt the normal flow of metabolites through the fatty acid biosynthesis pathway. Directly targeting FabH leads to a reduction in the production of acetoacetyl-ACP, which is the initial product of the FabH-catalyzed reaction. nih.govpnas.org Studies on ΔfabH mutants of E. coli have shown a significant decrease in the accumulation of acetoacetyl-ACP and β-ketoacyl-ACP, indicating a direct impact on the early intermediates of fatty acid synthesis. pnas.org

Isotopic Labeling Studies to Track Carbon Flow Through the Pathway

Isotopic labeling studies, utilizing stable isotopes such as carbon-13 (¹³C), are powerful tools for tracking carbon flow and understanding metabolic pathway activities within biological systems. nih.govnih.govsymeres.com By introducing ¹³C-labeled precursors, researchers can trace the incorporation of these labeled atoms into downstream metabolites, thereby elucidating the precise impact of inhibitors like this compound on the metabolic flux of the fatty acid biosynthesis pathway. While specific data on isotopic labeling studies directly involving this compound were not found in the provided search results, such investigations would be instrumental in providing detailed insights into how FabH inhibition alters the synthesis and distribution of fatty acids and their precursors. These studies can reveal changes in the rates of specific enzymatic reactions and identify metabolic bottlenecks or alternative pathways that might become active upon FabH inhibition.

Antimicrobial Activity of this compound in Bacterial Culture Models (e.g., Gram-positive and Gram-negative strains)

This compound has demonstrated notable antibacterial activity in various bacterial culture models. sigmaaldrich.comnih.gov Its efficacy stems from its ability to target FabH, an enzyme essential for bacterial viability. asm.org

Determination of Minimum Inhibitory Concentrations (MIC) in Bacterial Strains

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that inhibits visible bacterial growth. This compound (compound 44) has shown promising MIC values against a range of both Gram-positive and Gram-negative bacterial strains. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Bacterial Strains nih.gov

Bacterial StrainGram StainMIC (µg mL⁻¹)
Escherichia coliNegative3.13-6.25
Pseudomonas aeruginosaNegative3.13-6.25
Pseudomonas fluorescensNegative3.13-6.25
Bacillus subtilisPositive3.13-6.25
Staphylococcus aureusPositive3.13-6.25
Enterococcus faecalisPositive3.13-6.25

Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, are characterized by a thick peptidoglycan cell wall and lack an outer lipid membrane. technologynetworks.commedicalnewstoday.comwikipedia.org In contrast, Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, possess a thinner peptidoglycan layer enveloped by an outer membrane containing lipopolysaccharides. technologynetworks.commedicalnewstoday.comwikipedia.org This outer membrane in Gram-negative bacteria can act as a significant barrier, often limiting the penetration of antimicrobial agents. researchgate.netacs.org Interestingly, studies have indicated that the loss of FabH activity in Gram-negative bacteria can increase their susceptibility to antibiotics that would otherwise be impermeable. biorxiv.org

Analysis of Bacteriostatic versus Bactericidal Effects

Antimicrobial agents are classified as either bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria). This distinction is often determined by comparing the minimum inhibitory concentration (MIC) with the minimum bactericidal concentration (MBC). An agent is generally considered bactericidal if its MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. nih.gov While this compound demonstrates effective inhibition of bacterial growth, specific data regarding its MBC values or MBC/MIC ratio were not found in the provided search results. Therefore, a definitive classification of this compound as purely bacteriostatic or bactericidal based on available information cannot be made.

Influence of Media Composition on this compound Activity in Bacterial Cultures

The activity of FabH inhibitors, including this compound, can be influenced by the composition of the bacterial growth medium. The fatty acid biosynthesis pathway is crucial for bacterial cell envelope synthesis. In some bacterial species, particularly certain Gram-positive pathogens, the ability to uptake exogenous fatty acids from the surrounding environment can bypass the need for de novo fatty acid synthesis. plos.org This phenomenon has been observed in fabH mutants, where the addition of exogenous fatty acids to the growth medium can overcome growth defects caused by compromised FabH activity. asm.org This suggests that in media rich in fatty acids, the antimicrobial activity of this compound might be attenuated as bacteria could rely on external sources for their fatty acid requirements, thereby circumventing the inhibited de novo pathway. Conversely, in media lacking sufficient exogenous fatty acids, the inhibitory effect of this compound on bacterial growth would likely be more pronounced due to the bacteria's sole reliance on the inhibited endogenous synthesis pathway.

Comparative Analysis and Future Research Directions for Fabh in 44

Comparison of FabH-IN-44 Efficacy and Mechanism with Other Known FabH Inhibitors

This compound, also identified as FabH inhibitor 44 (PubChem CID 172966226), is a novel inhibitor of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH). researchgate.netmdpi.com Its chemical structure is 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime. researchgate.net Research indicates that this compound exhibits inhibitory activity against Escherichia coli FabH, with an IC50 value of 1.7 mM. researchgate.net Furthermore, it has demonstrated antibacterial activity against tested bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 3.13 to 6.25 µg/mL. researchgate.net Docking simulations have been performed to elucidate its probable binding conformation within the E. coli FabH active site, suggesting its mechanism involves direct interaction with the enzyme's active site. researchgate.net

To contextualize this compound's efficacy, it is compared with other well-known FabH inhibitors:

Thiolactomycin (B1682310) (TLM) : A natural product (PubChem CID 135403829) isolated from Nocardia, TLM reversibly inhibits the FAS-II system. acs.orgnih.gov While it shows weak inhibition against E. coli FabH (IC50 of 110 µM), it is more active against E. coli FabB, E. coli FabF, Streptococcus pneumoniae FabH (SpFabH), and Haemophilus influenzae FabH (HiFabH). [1, 5, 9, 34 (previous search)] TLM is understood to mimic malonyl-ACP in the FabB active site, forming strong hydrogen bond interactions with catalytic histidines. [34 (previous search)]

Cerulenin (B1668410) : An antifungal antibiotic (PubChem CID 5282054), cerulenin primarily inhibits fatty acid and steroid biosynthesis by binding covalently to β-keto-acyl-ACP synthase, blocking malonyl-CoA interaction. [3 (previous search), 6 (previous search)] Notably, cerulenin preferentially targets FabF/B and shows significantly weaker inhibition against FabH. [1, 5, 20 (previous search), 23 (previous search), 24 (previous search), 34 (previous search)] For instance, its IC50 against E. coli FabH is 700 µM, whereas against E. coli FabF and FabB, it is 20 µM and 3 µM, respectively. [24 (previous search), 34 (previous search)] Cerulenin's mechanism involves covalent attachment to the active-site cysteine after activation of its epoxide. [31 (previous search), 33 (previous search), 34 (previous search)] Due to its broader biological effects, including antineoplastic activity and impact on metabolism, cerulenin has not been extensively pursued as a lead for novel antimicrobials. [25 (previous search)]

Comparing the reported IC50 values, this compound (1.7 mM or 1700 µM against E. coli FabH) appears less potent than thiolactomycin (110 µM against E. coli FabH) and other potent FabH inhibitors identified through high-throughput screening, such as compounds with IC50 values in the sub-micromolar range (e.g., 0.3 µM and 0.5 µM for compounds 18a and 18b). [2, 9 (previous search)]

Synergistic Effects of this compound with Other Antimicrobial Agents in Research Settings

While the inhibition of FabH in general has been shown to enhance bacterial sensitivity to other antibiotics by compromising outer membrane barrier function in Gram-negative bacteria, leading to potential repurposing of ineffective antibiotics, specific research findings detailing synergistic effects of this compound in combination with other antimicrobial agents are not explicitly available in the provided search results. [28 (previous search)] The broader concept of combining antimicrobial agents is a significant area of research to combat drug-resistant pathogens. ijbs.com

Development of Novel High-Throughput Screening (HTS) Methodologies for this compound Analogues

The discovery and optimization of FabH inhibitors, including compounds like this compound, often involve high-throughput screening (HTS) and structure-based drug design (SBDD) methodologies. HTS has been instrumental in identifying diverse chemotypes that inhibit FabH. [15 (previous search), 16 (previous search), 17 (previous search), 18 (previous search), 19 (previous search)] For instance, large libraries of natural product extracts have been screened to identify FabH/FabF inhibitors. nih.govfrontiersin.org

This compound itself was part of a dataset of FabH inhibitors used in quantitative structure-activity relationship (QSAR) studies, which aim to develop regression models for designing and synthesizing improved FabH inhibitors. pharmacophorejournal.com This indicates that computational approaches, such as in silico screening and molecular docking, are employed to identify and optimize this compound analogues. researchgate.netresearchgate.netwjarr.comscielo.org.mx These methodologies allow for the prediction of binding conformations and the design of derivatives with enhanced inhibitory activity and improved physicochemical properties. researchgate.netresearchgate.netwjarr.com However, specific novel HTS methodologies developed solely for this compound analogues, distinct from general FabH inhibitor screening strategies, are not detailed in the provided information.

Integration of this compound Research into Broader Antimicrobial Drug Discovery Paradigms

Research into this compound is integrated into the broader antimicrobial drug discovery landscape, which actively seeks novel targets to combat rising antibiotic resistance. [3, 9, 11, 12, 16 (previous search), 27 (previous search), 28 (previous search)] FabH is considered an excellent target for selective inhibition of bacterial growth due to significant differences between bacterial and mammalian fatty acid synthesis pathways. acs.orgmdpi.comasm.orgpharmacophorejournal.com

The identification of this compound as a potential antibacterial agent, along with its demonstrated E. coli FabH inhibitory activity, provides valuable information for the design of future FabH inhibitors. researchgate.net Computational studies, including QSAR models that incorporate data on compounds like this compound, are contributing to the development of new generations of FabH inhibitors. pharmacophorejournal.com The validation of FabH as an essential target through studies involving resistance mutations further supports its significance in antimicrobial drug discovery. [15 (previous search), 17 (previous search)] The ongoing efforts to discover and optimize FabH inhibitors, including synthetic compounds and natural products, underscore the commitment to developing new classes of compounds with novel modes of action to address the urgent threat of antimicrobial resistance. [1, 9, 27 (previous search)]

Q & A

Q. What is the validated synthesis protocol for FabH-IN-44, and how can reproducibility be ensured?

A robust synthesis protocol should include detailed reaction conditions (solvents, catalysts, temperature), purification methods (e.g., column chromatography), and characterization data (NMR, HPLC purity). Reproducibility requires transparent reporting of critical steps, such as handling moisture-sensitive reagents or optimizing yields. Experimental details should be split between the main text (key steps) and supplementary materials (full procedural data) to adhere to journal guidelines .

Q. How can researchers confirm this compound’s target specificity against FabH enzymes?

Use competitive binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to measure binding affinity. Pair this with enzymatic inhibition assays (e.g., spectrophotometric NADH depletion assays) to correlate binding with functional inhibition. Include negative controls (e.g., unrelated enzymes) to rule off-target effects .

Q. What in vitro models are appropriate for initial activity screening of this compound?

Prioritize bacterial strains with well-characterized FabH expression (e.g., E. coli or S. aureus). Use minimum inhibitory concentration (MIC) assays and time-kill curves to assess bactericidal activity. Validate results with genetic knockout models (e.g., FabH-deficient strains) to confirm mechanism-specific effects .

Advanced Research Questions

Q. How should contradictory data on this compound’s inhibitory activity across bacterial species be resolved?

Conduct comparative structural analyses (e.g., X-ray crystallography of this compound bound to different FabH homologs) to identify binding-pocket variations. Supplement with molecular dynamics simulations to predict affinity differences. Statistically validate findings using multivariate regression to account for variables like membrane permeability or efflux pump activity .

Q. What experimental designs are optimal for studying resistance development against this compound?

Employ serial passage assays under sub-MIC conditions to simulate resistance evolution. Combine whole-genome sequencing of resistant mutants (identifying SNPs in FabH or regulatory regions) with proteomic profiling to detect overexpression of compensatory pathways (e.g., fatty acid biosynthesis bypass routes) .

Q. How can researchers address low bioavailability of this compound in in vivo models?

Optimize formulation using pharmacokinetic studies (e.g., plasma half-life, tissue distribution). Test prodrug derivatives or nano-encapsulation to enhance solubility. Validate improvements using murine infection models with bacterial load quantification (CFU counts) and histopathological analysis .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For time-series data (e.g., bacterial growth curves), employ mixed-effects models to account for intra-experimental variability .

Methodological & Data Management Questions

Q. How should large-scale datasets (e.g., omics data) from this compound studies be managed?

Follow FAIR principles: store raw data in repositories (e.g., NCBI GEO for transcriptomics), assign unique identifiers, and document metadata (e.g., experimental conditions, software versions). Use version-controlled pipelines (e.g., GitHub) for reproducibility. Reference these practices explicitly in data management plans .

Q. What criteria should guide the selection of supplementary data for publication?

Include datasets critical to reproducibility (e.g., full synthetic spectra, raw inhibition curves) but omit redundant or preliminary data. Follow journal-specific limits (e.g., ≤5 synthetic procedures in the main text) and use appendices for extended figures/tables .

Q. How can researchers ethically address discrepancies between in vitro and in vivo efficacy of this compound?

Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify gaps (e.g., tissue penetration limitations). Transparently report negative results in supplementary materials and discuss confounding factors (e.g., host immune responses) in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.